molecular formula C5H7NaO3 B13117330 Methylacetoacetatesodiumsalt

Methylacetoacetatesodiumsalt

Cat. No.: B13117330
M. Wt: 138.10 g/mol
InChI Key: AGCGGNCZCFZBNN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methylacetoacetatesodiumsalt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:

CH3COCH2COOCH3+NaOCH3CH3COCHNaCOOCH3+CH3OH\text{CH}_3\text{COCH}_2\text{COOCH}_3 + \text{NaOCH}_3 \rightarrow \text{CH}_3\text{COCHNaCOOCH}_3 + \text{CH}_3\text{OH} CH3​COCH2​COOCH3​+NaOCH3​→CH3​COCHNaCOOCH3​+CH3​OH

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with methanol in the presence of sodium hydroxide. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methylacetoacetatesodiumsalt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetoacetic acid derivatives.

    Reduction: It can be reduced to form hydroxy derivatives.

    Substitution: It undergoes nucleophilic substitution reactions due to the presence of the active methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Methylacetoacetatesodiumsalt has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methylacetoacetatesodiumsalt involves its ability to act as a nucleophile due to the presence of the active methylene group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Ethylacetoacetatesodiumsalt: Similar in structure but with an ethyl group instead of a methyl group.

    Lithiumacetoacetate: Similar in structure but with lithium instead of sodium.

    Diethyloxalacetatesodiumsalt: Similar in structure but with an oxalate group.

Uniqueness

Methylacetoacetatesodiumsalt is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its sodium salt form enhances its solubility and reactivity compared to its ester counterparts .

Properties

Molecular Formula

C5H7NaO3

Molecular Weight

138.10 g/mol

IUPAC Name

sodium;2-methyl-3-oxobutanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(4(2)6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

AGCGGNCZCFZBNN-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)C)C(=O)[O-].[Na+]

Origin of Product

United States

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